Cas no 1803769-06-3 (Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate)

Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate
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- Inchi: 1S/C12H8F3NO3S/c1-2-19-11(18)10-8(5-16)3-7(6-17)4-9(10)20-12(13,14)15/h3-4,6H,2H2,1H3
- InChI Key: DLJOLTFOJFJPDR-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=C(C=O)C=C(C#N)C=1C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 418
- XLogP3: 3
- Topological Polar Surface Area: 92.5
Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015003774-1g |
Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate |
1803769-06-3 | 97% | 1g |
1,549.60 USD | 2021-06-21 | |
Alichem | A015003774-500mg |
Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate |
1803769-06-3 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
Alichem | A015003774-250mg |
Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate |
1803769-06-3 | 97% | 250mg |
480.00 USD | 2021-06-21 |
Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate Related Literature
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
Additional information on Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate
Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate (CAS No. 1803769-06-3): A Comprehensive Overview
Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate (CAS No. 1803769-06-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its complex molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in synthetic chemistry. The presence of a cyano group, a formyl group, and a trifluoromethylthio group imparts distinct reactivity and potential applications in various chemical transformations.
The< strong>Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate molecule is derived from benzoic acid and undergoes a series of functionalization steps to introduce the cyano, formyl, and trifluoromethylthio substituents. These modifications enhance its utility as a building block in the synthesis of more complex molecules. The trifluoromethylthio group, in particular, is known for its ability to influence the electronic properties of adjacent atoms, making it a key player in designing molecules with specific biological activities.
In recent years, there has been growing interest in the development of novel compounds with potential therapeutic applications. The< strong>Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate has been studied for its role in the synthesis of various pharmacologically active agents. For instance, researchers have explored its use in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The cyano and formyl groups provide reactive sites for further derivatization, allowing chemists to tailor the compound's properties to meet specific biological targets.
The< strong>Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate also finds applications in agrochemical research. Its structural features make it a suitable candidate for developing new pesticides and herbicides. The trifluoromethylthio group enhances the lipophilicity of the molecule, which can improve its absorption and translocation within plants. This property is particularly valuable in designing compounds that exhibit potent activity against pests while maintaining environmental safety.
Advances in computational chemistry have further facilitated the study of< strong>Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate. Molecular modeling techniques have been employed to predict its interactions with biological targets, providing insights into its potential pharmacological effects. These studies have helped researchers optimize synthetic routes and identify promising derivatives for further investigation. The integration of experimental data with computational predictions has streamlined the drug discovery process, making compounds like< strong>Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate more accessible for development.
The synthesis of< strong>Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic strategies include nucleophilic substitution reactions, condensation reactions, and metal-catalyzed cross-coupling reactions. Each step must be meticulously controlled to avoid side products that could compromise the integrity of the final compound. Advances in green chemistry have also influenced these synthetic processes, promoting the use of sustainable solvents and catalysts to minimize environmental impact.
In conclusion, Ethyl 2-cyano-4-formyl-6-(trifluoromethylthio)benzoate (CAS No. 1803769-06-3) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable it to serve as a valuable intermediate in synthetic chemistry, facilitating the development of novel bioactive molecules. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in advancing chemical innovation.
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